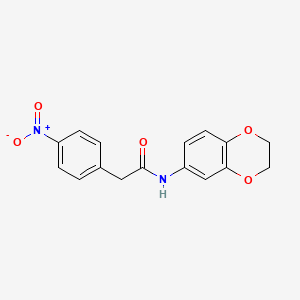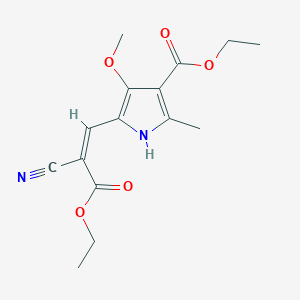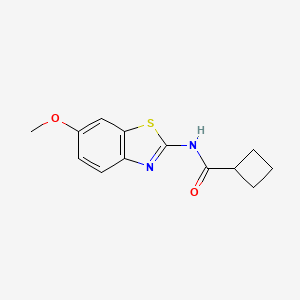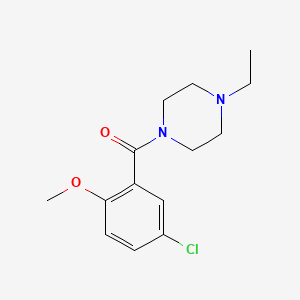![molecular formula C18H19N3O2 B5833096 N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AEE788 is a dual inhibitor of both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), two important signaling pathways involved in tumor growth and angiogenesis.
Applications De Recherche Scientifique
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has also been shown to inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply. This makes N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide a promising candidate for cancer therapy.
Mécanisme D'action
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is a dual inhibitor of both EGFR and VEGFR. EGFR is a receptor tyrosine kinase that plays a key role in regulating cell growth and survival. VEGFR is also a receptor tyrosine kinase that is involved in angiogenesis. By inhibiting both EGFR and VEGFR, N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can block the growth and survival of cancer cells and inhibit tumor angiogenesis.
Biochemical and Physiological Effects
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of EGFR and VEGFR, which leads to a decrease in downstream signaling pathways that promote cell growth and survival. N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can also inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. However, one limitation of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is that it is not very selective, meaning that it can also inhibit other receptor tyrosine kinases besides EGFR and VEGFR. This can lead to off-target effects and limit its usefulness as a therapeutic agent.
Orientations Futures
There are a number of future directions for the study of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide. One area of research is to develop more selective inhibitors of EGFR and VEGFR that have fewer off-target effects. Another area of research is to investigate the use of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide in cancer patients.
Méthodes De Synthèse
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-aminophenylhydrazine to form 4-methyl-N-phenylbenzohydrazide. This intermediate is then reacted with acetic anhydride to form N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide.
Propriétés
IUPAC Name |
N-[4-[(E)-N-acetamido-C-methylcarbonimidoyl]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-4-6-16(7-5-12)18(23)19-17-10-8-15(9-11-17)13(2)20-21-14(3)22/h4-11H,1-3H3,(H,19,23)(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZXPXIHJYJT-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


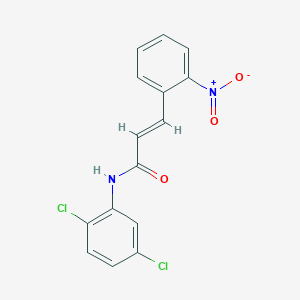

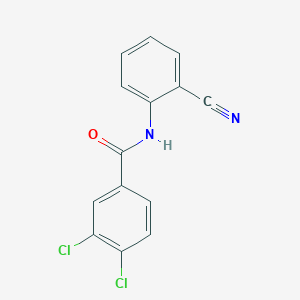
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)
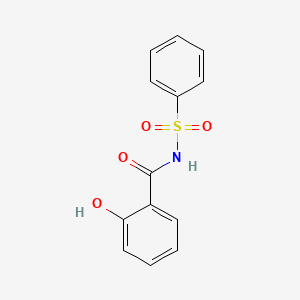
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]benzamide](/img/structure/B5833057.png)
![3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
